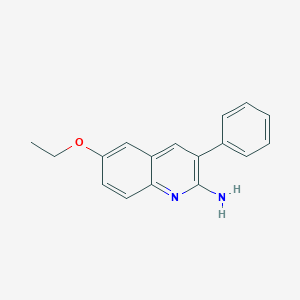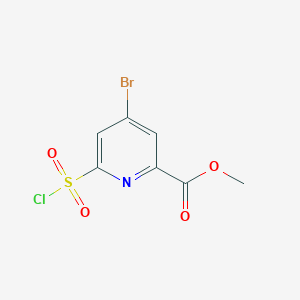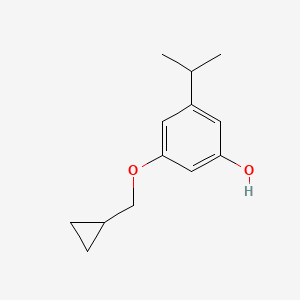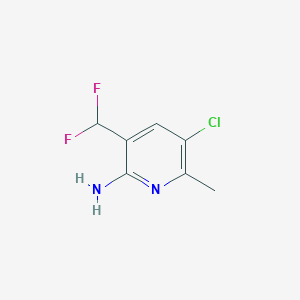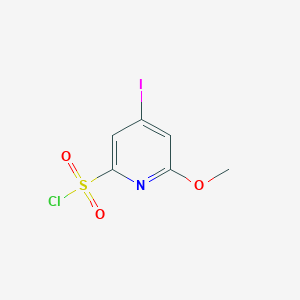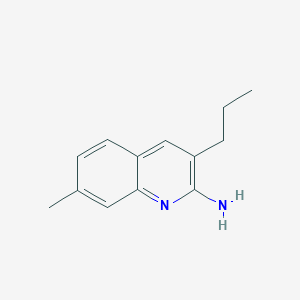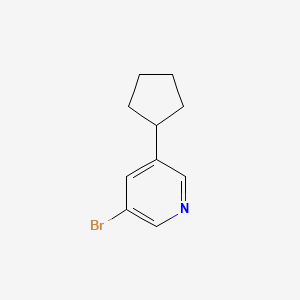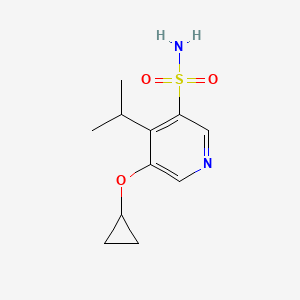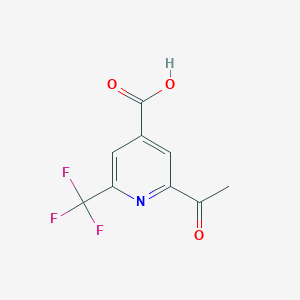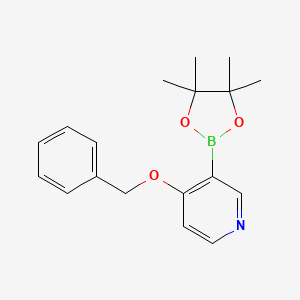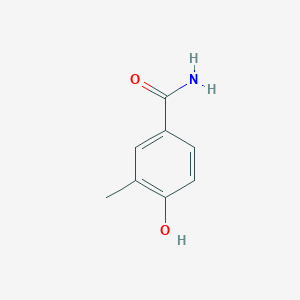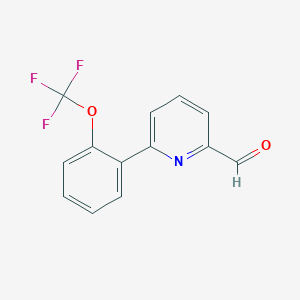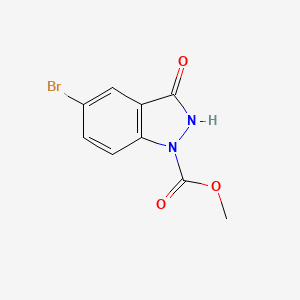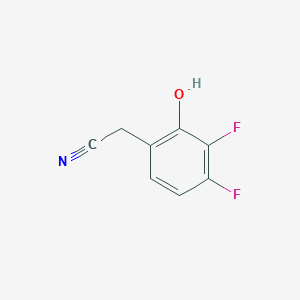
3,4-Difluoro-2-hydroxyphenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5F2NO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a hydroxyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-hydroxyphenylacetonitrile typically involves the introduction of fluorine atoms and a hydroxyl group onto the phenylacetonitrile backbone. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxylation reactions. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
3,4-Difluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 3,4-Difluoro-2-hydroxybenzaldehyde
Reduction: Formation of 3,4-Difluoro-2-hydroxyphenylethylamine
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used
科学研究应用
3,4-Difluoro-2-hydroxyphenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxyl group can participate in hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
4-Hydroxyphenylacetonitrile: Lacks the fluorine atoms, making it less hydrophobic and potentially less bioactive.
2,3-Difluoro-4-hydroxyphenylacetonitrile: Similar structure but with different substitution pattern, which can affect its reactivity and biological activity.
3,4-Difluorophenylacetylene: Contains a triple bond instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
3,4-Difluoro-2-hydroxyphenylacetonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
属性
分子式 |
C8H5F2NO |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
2-(3,4-difluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2 |
InChI 键 |
LYGSASGBEDRBAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CC#N)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


